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molecular formula C14H20O B8799966 Benzenepropanal, 3-(1,1-dimethylethyl)-5-methyl-

Benzenepropanal, 3-(1,1-dimethylethyl)-5-methyl-

Cat. No. B8799966
M. Wt: 204.31 g/mol
InChI Key: YYMDVFBICNBATN-UHFFFAOYSA-N
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Patent
US05552379

Procedure details

To 1.2 g (5.7 mmole) of (E)-3-(3-tert-butyl-5-methylphenyl)-2-propenal in ethanol (20 ml) there were added 5% Pd/C (0.12 g) and sodium acetate (0.12 g, 1.4 mmole). The mixture was hydrogenated at room temperature and atmospheric pressure during 6 h. After filtration of the catalyst, the solvent was evaporated (1.2 g). The raw product was dissolved in CH2Cl2 (20 ml) and a suspension of PCC (0.62 g, 2.8 ml) in CH2Cl2 (20 ml) was added thereto at room temperature. After 2 h, the mixture was diluted in ether (100 ml) filtered on a FLORISIL® column (Fluka) and concentrated (1.2 g). Bulb-to-bulb distillation (80°/10 Pa) provided 3-(3-tert-butyl-5-methylphenyl)propanal (6.88 g, purity>95%, yield 70%).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7](/[CH:12]=[CH:13]/[CH:14]=[O:15])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:3])[CH3:2].C([O-])(=O)C.[Na+]>C(O)C.[Pd]>[C:1]([C:5]1[CH:6]=[C:7]([CH2:12][CH2:13][CH:14]=[O:15])[CH:8]=[C:9]([CH3:11])[CH:10]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)C)/C=C/C=O
Name
Quantity
0.12 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.12 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated at room temperature
FILTRATION
Type
FILTRATION
Details
After filtration of the catalyst
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated (1.2 g)
DISSOLUTION
Type
DISSOLUTION
Details
The raw product was dissolved in CH2Cl2 (20 ml)
ADDITION
Type
ADDITION
Details
a suspension of PCC (0.62 g, 2.8 ml) in CH2Cl2 (20 ml)
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
at room temperature
WAIT
Type
WAIT
Details
After 2 h
Duration
2 h
ADDITION
Type
ADDITION
Details
the mixture was diluted in ether (100 ml)
FILTRATION
Type
FILTRATION
Details
filtered on a FLORISIL® column (Fluka)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated (1.2 g)
DISTILLATION
Type
DISTILLATION
Details
Bulb-to-bulb distillation (80°/10 Pa)

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C=C(C1)C)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.88 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 590.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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